![molecular formula C20H27N3O2 B2361290 (1H-吲哚-6-基)(4-甲氧基-[1,4'-联哌啶]-1'-基)甲酮 CAS No. 1706073-99-5](/img/structure/B2361290.png)

(1H-吲哚-6-基)(4-甲氧基-[1,4'-联哌啶]-1'-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

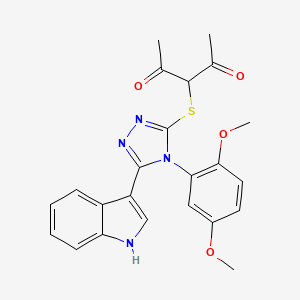

The compound is a complex organic molecule that contains an indole group, a bipiperidin group, and a methoxy group . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Bipiperidin is a type of piperidine, which is a six-membered ring containing nitrogen . The methoxy group is an ether with a methyl group attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its indole, bipiperidin, and methoxy groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, bipiperidin, and methoxy groups. Indoles are known to undergo electrophilic substitution reactions, while piperidines can act as bases and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .科学研究应用

- Indole derivatives have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s structural features may interact with cellular targets involved in cancer pathways .

- Indoles possess antimicrobial properties, making them interesting candidates for drug development. Studies have explored their effectiveness against bacteria, fungi, and viruses. The compound’s specific substitution pattern could influence its antimicrobial activity .

- Some indole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress. Investigating the impact of this compound on neuronal health could provide valuable insights .

- Indoles have been studied for their anti-inflammatory effects. By targeting inflammatory pathways, they may help manage conditions like arthritis, inflammatory bowel disease, and neuroinflammation. Further research could explore the compound’s specific anti-inflammatory mechanisms .

- Considering the compound’s structural resemblance to other bioactive molecules, it might play a role in metabolic disorders. Researchers could investigate its impact on glucose metabolism, insulin sensitivity, or lipid regulation .

- The construction of indole derivatives remains an active area of research. Novel synthetic methods for accessing this moiety are of interest to the chemical community. Investigating efficient routes to synthesize this compound could contribute to the broader field of organic chemistry .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Effects

Anti-inflammatory Potential

Metabolic Disorders

Chemical Synthesis and Methodology

作用机制

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body . They show high-affinity binding to many receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . For instance, some indole derivatives have been found to be effective in destroying persister cells of certain bacteria by damaging their membranes .

Biochemical Pathways

For example, they have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .

Pharmacokinetics

The physiochemical properties of similar indole derivatives have predicted them as good drug-like molecules .

Result of Action

Similar indole derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . They have shown significant activity against certain viruses and have been used to treat various types of disorders .

安全和危害

未来方向

属性

IUPAC Name |

1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBMDAMSUGCPOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)

![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)

![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)